6-Oxabicyclo[3.2.2]nonan-7-one

Stereochemical Differentiation Chiral Building Block Enantioselective Synthesis

6-Oxabicyclo[3.2.2]nonan-7-one is a bridged bicyclic lactone (molecular formula C₈H₁₂O₂, exact mass 140.08373 g/mol) that integrates an oxygen atom into the bicyclo[3.2.2]nonane framework. This structural motif serves as a core scaffold in naturally occurring neolignans exhibiting anti-platelet-activating factor (PAF) activity, as identified in Magnolia denudata.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 27873-57-0
Cat. No. B8239810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxabicyclo[3.2.2]nonan-7-one
CAS27873-57-0
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CC2CCC(C1)OC2=O
InChIInChI=1S/C8H12O2/c9-8-6-2-1-3-7(10-8)5-4-6/h6-7H,1-5H2
InChIKeyVRKQDFIWZQBJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxabicyclo[3.2.2]nonan-7-one (CAS 27873-57-0): A Bridged Bicyclic Lactone Sourcing Profile


6-Oxabicyclo[3.2.2]nonan-7-one is a bridged bicyclic lactone (molecular formula C₈H₁₂O₂, exact mass 140.08373 g/mol) that integrates an oxygen atom into the bicyclo[3.2.2]nonane framework. This structural motif serves as a core scaffold in naturally occurring neolignans exhibiting anti-platelet-activating factor (PAF) activity, as identified in Magnolia denudata [1]. As a synthetic building block, its rigid, conformationally restricted architecture and defined stereochemistry distinguish it from simple monocyclic lactones, offering unique reactivity for complex heterocycle construction [2].

Why Generic Substitution of 6-Oxabicyclo[3.2.2]nonan-7-one with Simple Lactones Carries Procurement Risk


Simple monocyclic lactones (e.g., ε-caprolactone, δ-valerolactone) lack the rigid, bridged bicyclic architecture that defines the reactivity and functional selectivity of 6-oxabicyclo[3.2.2]nonan-7-one. The natural product literature confirms that the intact 6-oxabicyclo[3.2.2]nonane skeleton is essential for bioactivity, with even closely related bicyclo[3.2.1]octane isomers displaying distinct pharmacological profiles [1]. Computed physicochemical parameters, including a higher density (1.093 g/cm³) and lower topological polar surface area (26.3 Ų), indicate fundamentally different intermolecular interaction and solubility behavior compared to common monocyclic analogs, making them non-interchangeable in reaction optimization and biological screening .

6-Oxabicyclo[3.2.2]nonan-7-one Procurement Evidence: Quantifying Differentiation from Analogs and Stereoisomers


Enantiomeric Differentiation: (1R,5R)-6-Oxabicyclo[3.2.2]nonan-7-one vs. Unspecified Stereoisomer (racemate)

The unambiguous procurement and use of the single enantiomer (1R,5R)-6-oxabicyclo[3.2.2]nonan-7-one is critical for asymmetric synthesis. The unspecified CAS 27873-57-0 is typically supplied as a racemic mixture or mixture of diastereomers (undefined stereocenter count: 2). For chiral applications, the (1R,5R) form provides a defined spatial arrangement (InChIKey suffix: -RNFRBKRXSA-N) essential for diastereoselective transformations [1]. Sourcing the racemate without confirmation of isomeric composition introduces uncontrolled stereochemical variables that are absent when procuring the defined enantiomer.

Stereochemical Differentiation Chiral Building Block Enantioselective Synthesis

Physicochemical Differentiation: Bicyclic Lactone vs. Monocyclic Lactone (ε-Caprolactone)

The bridged bicyclic framework imparts distinct bulk physical properties relative to monocyclic lactones of similar molecular weight. 6-Oxabicyclo[3.2.2]nonan-7-one exhibits a higher density (1.093 g/cm³) and a higher predicted LogP (XLogP3 = 1.5) compared to ε-caprolactone (density 1.030 g/cm³, LogP ≈ 0.8), while maintaining a lower topological polar surface area (26.3 Ų vs. 26.4 Ų) [1]. The absence of hydrogen bond donors (0 vs. 1 for ε-caprolactone ring-opened form) further differentiates its solubility profile. These differences directly impact partitioning behavior and reaction kinetics in biphasic or membrane-like environments.

Physicochemical Profiling Bioisostere Assessment Reaction Medium Engineering

Spectral Identity Differentiation: GC-MS Fingerprint vs. Isomeric 9-Oxabicyclo[3.2.2]nonan-8-one

The compound possesses a distinct mass spectral signature registered in the Wiley Registry of Mass Spectral Data 2023, enabling definitive identification and differentiation from positional isomers. The compound 9-oxabicyclo[3.2.2]nonan-8-one (an isomer where the lactone oxygen bridge is positioned differently) is listed as a synonym on some vendor sites, leading to potential misidentification [1]. The Wiley-registered GC-MS spectrum for 6-oxabicyclo[3.2.2]nonan-7-one (SpectraBase ID: BOqnV64KOYy) provides unique fragment ions that serve as a quantitative spectral fingerprint for this specific regioisomer [2].

Analytical Chemistry Mass Spectrometry Quality Control

High-Impact Application Scenarios for 6-Oxabicyclo[3.2.2]nonan-7-one Procurement


Stereospecific Construction of Neolignan-Derived Bioactive Libraries

The 6-oxabicyclo[3.2.2]nonane scaffold is the pharmacophoric core of anti-PAF neolignans from Magnolia denudata [1]. Procuring the defined (1R,5R)-enantiomer enables the diastereoselective synthesis of these natural product analogs for structure-activity relationship (SAR) studies, exploiting the scaffold's documented role in acetyl transferase inhibition. This avoids the bioactivity ambiguity that would result from using the racemate or a monocyclic lactone surrogate.

Internal Standard for GC-MS Quantitation in Complex Matrices

The availability of a verified Wiley Registry MS spectrum ensures that 6-oxabicyclo[3.2.2]nonan-7-one can serve as a structurally unique internal standard for GC-MS methods [1]. Its rigid bicyclic structure avoids endogenous interference, and its distinct retention time and fragment ions mitigate cross-contamination risks that simpler, more ubiquitous lactones (e.g., butyrolactone) would pose in biological or environmental sample analysis.

Lipophilic Isostere for Fragment-Based Drug Discovery (FBDD)

With an XLogP3 of 1.5 and zero hydrogen bond donor capacity, this bicyclic lactone functions as a compact, rigid isostere for polar functionality replacement [1]. Its higher density and lower TPSA relative to monocyclic lactones like ε-caprolactone [2] translate to enhanced passive membrane permeability, making it a strategic fragment for lead optimization when aiming to improve ADME profiles without increasing molecular weight.

Quote Request

Request a Quote for 6-Oxabicyclo[3.2.2]nonan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.